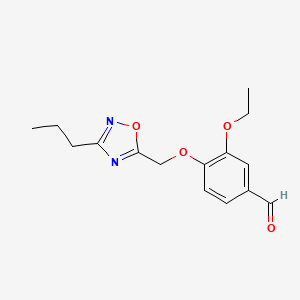
3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a chemical compound with the molecular formula C13H14O3N2. It is a derivative of benzaldehyde, featuring an ethoxy group and a 1,2,4-oxadiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the cyclocondensation of arylamidoximes with n-butanal, followed by oxidation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and ethanol (EtOH), with reflux and cooling steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Using reagents like manganese dioxide.
Reduction: Typically involving hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reactions where functional groups are replaced by others, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide in THF.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-infective agent due to the presence of the 1,2,4-oxadiazole ring, which is known for its biological activity.
Materials Science: Utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 3-((3-(2-Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
Uniqueness
3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the propyl-substituted oxadiazole ring distinguishes it from other similar compounds, potentially leading to different applications and effects.
Propriétés
Formule moléculaire |
C15H18N2O4 |
|---|---|
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
3-ethoxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C15H18N2O4/c1-3-5-14-16-15(21-17-14)10-20-12-7-6-11(9-18)8-13(12)19-4-2/h6-9H,3-5,10H2,1-2H3 |
Clé InChI |
QIKDATZFCISNIA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NOC(=N1)COC2=C(C=C(C=C2)C=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


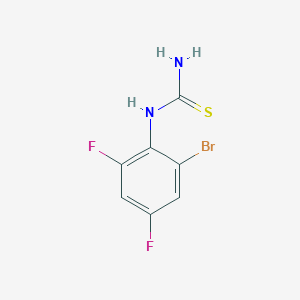
![1-Oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B12993980.png)
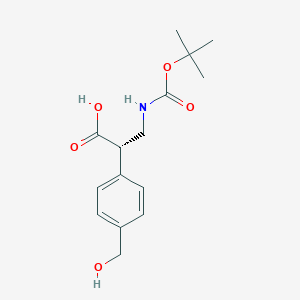
![4-Bromobicyclo[2.2.1]heptan-1-amine](/img/structure/B12993994.png)
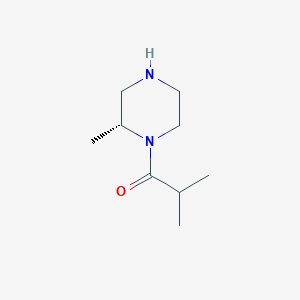
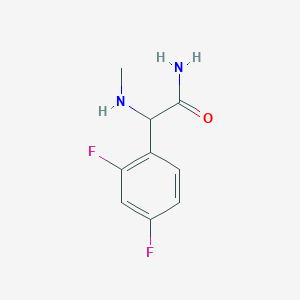
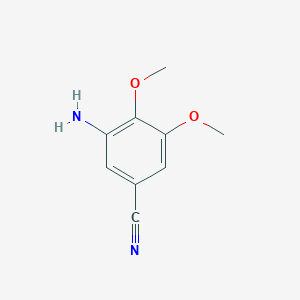

![3-(Cyclopropylamino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12994043.png)
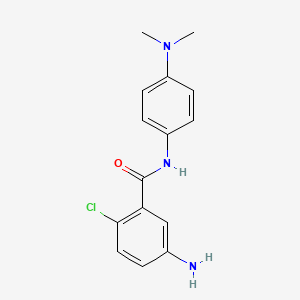
![(S)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12994052.png)
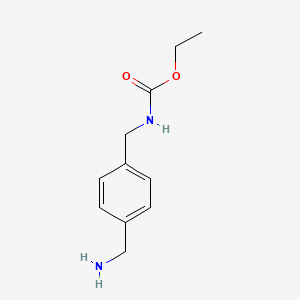
![6-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B12994070.png)
![3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12994075.png)
